Einecs 254-437-9

Description

Historical Context and Evolution of Guanidine (B92328) Silicate (B1173343) Research

The investigation of guanidine silicates dates back to the mid-20th century. Early research focused on the synthesis and characterization of these compounds in their crystalline form. A notable milestone in this period was the work of Reynold C. Merrill, who in a 1954 patent, described processes for preparing crystalline guanidine silicates. google.com These initial forms, however, were characterized by very limited water solubility, which restricted their potential applications. google.com

A significant evolution in guanidine silicate research occurred with the development of amorphous, highly water-soluble forms of the compound. A 1971 patent detailed the preparation of stable, non-crystalline guanidine silicates with a molar ratio of guanidinium (B1211019) ions to silicate ions ranging from 1.5 to 0.65. google.com This breakthrough was achieved by carefully controlling the reaction conditions, bringing together a source of guanidinium ions and colloidal silica (B1680970). google.com The resulting amorphous guanidine silicates were found to be soluble in water, capable of forming highly concentrated aqueous solutions, a stark contrast to their crystalline predecessors. google.com This enhanced solubility opened up a wide range of new possibilities for their use as adhesives, binders, and film-forming agents. google.com

Further research has explored the synthesis of guanidine silicate and its derivatives through various methods, including the direct melting or sintering of silicate sand with guanidinium salts. ineosopen.orgineosopen.org While these methods can produce silicate derivatives of guanidine, the resulting composites are often amorphous and have non-stoichiometric compositions, with their precise structures remaining a subject of investigation. ineosopen.orgineosopen.org The evolution of guanidine silicate research showcases a clear progression from the synthesis of simple, insoluble crystalline structures to the controlled fabrication of highly soluble, amorphous materials with tunable properties, paving the way for their application in more advanced chemical research.

Scope and Significance of Guanidine Silicate in Contemporary Chemistry

The unique properties of guanidine silicate (1:1) and its derivatives have established their significance in various domains of contemporary chemistry. The ability to combine a strong organic base with a versatile inorganic component in a single compound has led to a broad scope of applications, primarily in materials science and catalysis.

In materials science, guanidine silicates are utilized in the creation of novel hybrid materials and coatings. The amorphous, water-soluble forms can be used to deposit a thin, dense layer of amorphous silica onto various substrates. google.com This is achieved by heating a solution of guanidine silicate, which causes the decomposition of the guanidinium ion into volatile byproducts like urea (B33335) and ammonium (B1175870) carbonate, leaving behind a pure silica coating. google.com This method is particularly advantageous as it avoids the contamination with non-volatile impurities often associated with traditional methods using alkali metal silicates. google.com This purity is crucial for applications such as coating titanium dioxide pigments to minimize their reactivity with organic materials. google.com Furthermore, the interaction between guanidinium ions and silicate species has been explored in the context of biomineralization, where N-guanidinium-chitosan/silica hybrids have been synthesized as templates for the formation of hydroxyapatite, a key component of bone. nih.gov

In the field of catalysis, guanidine and its derivatives are recognized as potent organic bases, often referred to as "superbases". ineosopen.org When immobilized on a silica support, they create heterogeneous catalysts with high efficiency and reusability. Guanidine-functionalized silica has been successfully employed in a variety of organic reactions. For instance, tetramethylguanidine (TMG) covalently bonded to silica gel has been shown to be a highly effective and reusable catalyst for the Michael addition of nitromethane (B149229) to cyclopentenone, with conversion yields reaching 98%. scielo.br Similarly, guanidine-functionalized amphiphilic silica nanoparticles have been developed as Pickering interfacial catalysts for the transesterification of soybean oil to produce biodiesel. acs.org The strong basicity of the guanidine moiety plays a crucial role in these catalytic processes. ineosopen.org The ability to anchor these catalytic groups onto a stable and high-surface-area support like silica enhances their practical utility in industrial processes. ajol.info

The exploration of guanidine silicate extends to the development of "smart materials." The guanidine group's ability to participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, makes it a valuable component in the design of materials with responsive properties. ineosopen.org Research into organosilicon compounds bearing guanidine moieties aims to create polymeric materials with desirable film-forming properties and antibacterial activity. ineosopen.org The synergy between the organic guanidinium cation and the inorganic silicate anion continues to be a fertile ground for the discovery of new materials with advanced functionalities.

Detailed Research Findings

Table 1: Properties of Guanidine-Functionalized Silica Materials

| Material | Functional Group | Loading of Active Groups (mmol/g) | Surface Area (m²/g) | Key Finding | Reference |

|---|---|---|---|---|---|

| TMG-Silica | Tetramethylguanidine | 1.35 | 811 ± 75 | High catalytic efficiency and reusability in Michael addition reactions. | scielo.br |

| TMG-Functionalized Mesoporous Silica | Tetramethylguanidine | 0.4 | 1275 (decreased from 1511) | Active and selective catalyst for the epoxidation of electron-deficient alkenes. | ajol.info |

Table 2: Catalytic Performance of Guanidine-Silica Catalysts

| Catalyst | Reaction | Conversion/Yield | Reaction Time | Key Feature | Reference |

|---|---|---|---|---|---|

| TMG-Silica | Michael Addition | 98% conversion | 3 hours | Reusable for up to 14 cycles with minimal loss of efficiency. | scielo.br |

| C₁₂-SiO₂-TMG NPs | Transesterification (Biodiesel) | High conversion | 5 hours | Balanced amphiphilicity improves interfacial area and reaction rate. | acs.org |

Properties

CAS No. |

39380-70-6 |

|---|---|

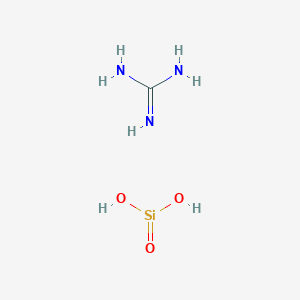

Molecular Formula |

CH7N3O3Si |

Molecular Weight |

137.17 g/mol |

IUPAC Name |

dihydroxy(oxo)silane;guanidine |

InChI |

InChI=1S/CH5N3.H2O3Si/c2-1(3)4;1-4(2)3/h(H5,2,3,4);1-2H |

InChI Key |

OZDQORXDKNUVMW-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)(N)N.O[Si](=O)O |

Origin of Product |

United States |

Synthesis and Manufacturing Pathways of Guanidine Silicate 1:1

Controlled Reaction Conditions for Amorphous and Water-Soluble Forms

The synthesis of amorphous and water-soluble guanidine (B92328) silicate (B1173343) is a process that demands precise control over reaction parameters. google.com Key variables include the concentration of reactants, temperature, pH, and reaction time, all of which are critical to prevent the formation of crystalline, insoluble forms. google.com

Preparation from Guanidinium (B1211019) Ions and Colloidal Silica (B1680970)

A primary method for producing guanidine silicate involves the reaction of guanidinium ions with colloidal silica. google.com The source of guanidinium ions is typically guanidine hydroxide (B78521), which can be prepared through established techniques. google.com The reaction is conducted under specific conditions to ensure the formation of the desired amorphous and highly water-soluble product. google.com Close control of the process is necessary to achieve these novel amorphous compounds. google.com

In-Situ Formation and Single-Step Synthesis Protocols

An alternative and efficient approach involves the in-situ formation of guanidine cations, which then react with silicate anions in a single step. google.comgoogle.com This can be achieved by using a guanidine-form cation exchange resin, which is prepared by treating the hydrogen form of the resin with guanidine hydroxide or guanidine carbonate. google.comgoogle.com This resin can then be directly reacted with an alkali metal silicate solution to produce guanidine silicate. google.com This method allows for a rapid, one-step synthesis. google.comgoogle.com

| Parameter | Condition | Rationale |

| pH | Above 10.5, preferably above 11 | To ensure satisfactory product formation and faster reaction rates. google.com |

| Temperature | Preferably 25 to 100 °C | Temperatures above 100°C are undesirable. Temperatures below 25°C risk the formation of insoluble crystalline guanidine silicates. google.com |

| Molar Ratio (Guanidinium:Silica) | 0.65 to 1.5 | Ratios above 1.5 lead to insoluble crystalline precipitates. Ratios below 0.65 result in metastable solutions. google.com |

Condensation Reaction Mechanisms

The formation of guanidine silicate involves complex condensation reactions. These reactions are fundamental to the development of the final polymeric structure.

Silanol (B1196071) Group Interactions with Guanidine Amide Groups

A key reaction pathway is the condensation between the silanol groups (Si-OH) on the surface of the silicic acid anions and the amide groups of guanidine. google.com This interaction is crucial for integrating the guanidine molecule into the silicate structure. The presence of amine groups, such as in guanidine, can catalyze the silanization reaction by interacting with the silanol groups via hydrogen bonding, which increases the nucleophilicity of the silica surface. nih.gov

Inter-silanol Condensation in Silicate Anions

Simultaneously, condensation reactions occur between adjacent silanol groups on the silicate anions. google.comunm.edu This inter-silanol condensation contributes to the formation of a complex, three-dimensional polymeric network. google.com The mechanisms of these condensation reactions are influenced by factors such as pH and the presence of catalysts. unm.edu

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. For guanidine-containing compounds, this includes the use of greener catalysts and reaction conditions. For instance, silica-supported guanidine catalysts are being explored as alternatives to homogeneous catalysts, offering advantages like easier separation and reduced environmental impact. silicycle.com The synthesis of guanidine itself is also being optimized, with methods that aim for higher efficiency and the use of readily available precursors. mdpi.com While specific green chemistry approaches for the direct synthesis of guanidine silicate (1:1) are not extensively detailed in the provided results, the broader trends in guanidine and silicate chemistry suggest a move towards more sustainable practices. This includes the potential for using bio-derived silica sources or developing catalytic systems that operate under milder conditions.

Utilizing Organic Bases in Geopolymer Synthesis

Geopolymers are a class of inorganic aluminosilicate (B74896) polymers typically synthesized using strong inorganic alkali hydroxides. However, research has demonstrated the viability of using strong organic bases, such as guanidine, as alternatives. researchgate.netresearcher.life This approach expands the range of accessible ceramic compositions by avoiding the introduction of alkali cations. researchgate.netillinois.edu

In this process, guanidine acts as a strong base capable of dissolving silica sources to create silicate solutions. researchgate.net Studies have shown that silicate solutions made with guanidine exhibit favorable silica speciation for geopolymerization. researchgate.netresearchgate.net The subsequent reaction with an aluminosilicate source, like metakaolin, at room temperature leads to the formation of monolithic bodies. researchgate.netillinois.edu Spectroscopic analysis using nuclear magnetic resonance (NMR) and powder X-ray diffraction (XRD) has confirmed that the atomic structures of geopolymers synthesized with guanidine are similar to those produced with traditional sodium hydroxide, validating their classification as geopolymers. researchgate.netresearcher.life The resulting guanidine-based geopolymers can serve as precursors for ceramics like cordierite (B72626) (2MgO·2Al2O3·5SiO2). illinois.edu

A comparative study of organic bases found that while tetramethylammonium (B1211777) hydroxide (TMAOH) could also induce setting, the resulting structures were not analogous to traditional geopolymers. researchgate.netresearchgate.net Tetramethylguanidine (TMG) was able to produce silicate solutions but did not lead to hardened samples. researchgate.net This highlights the specific efficacy of guanidine in this synthetic context.

| Organic Base | Ability to Form Silicate Solution | Geopolymer Hardening | Structural Similarity to Sodium Geopolymer |

| Guanidine | Yes | Yes (Monolithic bodies formed) | Yes |

| Tetramethylguanidine (TMG) | Yes | No | N/A |

| Tetramethylammonium Hydroxide (TMAOH) | Yes | Yes (Required heating) | No |

This table summarizes the effectiveness of different organic bases in geopolymer synthesis as reported in cited research. researchgate.net

Direct Melting or Sintering Techniques

Guanidine silicate can be synthesized through high-temperature, solid-state methods. ineosopen.org One such approach involves the direct melting or sintering of silicate sand (a source of silica) with guanidinium salts. ineosopen.org The concept relies on the ability of guanidine, a strong base, to dissolve silicates like silica gel, presumably forming guanidinium silicates. ineosopen.org However, it has been noted that composites produced via this route may not have stoichiometric compositions and are often amorphous, with limited precise data on their exact structures. ineosopen.org

Sintering is a common technique in ceramics manufacturing where a powdered material is heated to create a solid mass. xometry.com The process can be done without pressure (pressureless sintering) or with applied pressure (hot pressing). xometry.commascera-tec.com In the context of guanidine silicate, firing or sintering a substrate coated with a guanidine-based binder can be part of the manufacturing process for certain applications. google.com The production of guanidine nitrate (B79036) itself can involve a melting reaction of urea (B33335) and ammonium (B1175870) nitrate in the presence of a silica gel catalyst at elevated temperatures (e.g., 170-230°C), demonstrating the reactivity of these components in a molten state. ijcrt.orggoogleapis.com

Polymeric Guanidine Silicate Synthesis

Polymeric forms of guanidine silicate are valued for various applications and can be synthesized through several distinct routes. These methods often begin with the synthesis of a polymeric guanidine salt, which is then reacted to form the silicate.

Reaction of Polymeric Guanidine Salts with Silicates

A primary method for producing polymeric guanidine silicate involves the reaction between a pre-formed polymeric guanidine salt and a soluble silicate. google.com In a typical process, an aqueous solution containing a salt of a polymeric guanidine (such as polyhexamethylene guanidine hydrochloride) is mixed with an aqueous solution of sodium or potassium silicate. google.com This results in the formation of polyguanidine silicate as a solid precipitate. google.com

Another variation of this approach involves modifying a solid silica source. google.com For instance, a silicate filler can be modified by mixing a 1-30% aqueous solution of a polymeric guanidine hydrochloride with fine silica powders, like aerosil, at room temperature. The polymeric guanidine hydrochloride binds to the solid silicate, and the water is subsequently removed by drying. google.com A different strategy involves chemically grafting guanidine onto a silica surface. This can be achieved in a two-stage process where silica gel is first functionalized with amino groups (using 3-aminopropyltriethoxysilane) and then reacted with guanidine hydrochloride via a condensation reaction, which covalently binds the guanidine to the surface. scirp.org

| Method | Polymeric Guanidine Source | Silicate Source | Resulting Product |

| Precipitation | Aqueous solution of polymeric guanidine salt (e.g., PHMG-HCl) | Aqueous solution of sodium/potassium silicate | Solid polyguanidine silicate precipitate |

| Filler Modification | Aqueous solution of polymeric guanidine hydrochloride | Solid fine silica powder (e.g., Aerosil) | Polymeric guanidine bound to solid silicate |

| Chemical Grafting | Guanidine hydrochloride | Amino-grafted silica gel | Guanidine covalently bound to silica surface |

This table outlines different approaches for reacting polymeric guanidine salts with silicates. google.comscirp.org

Precipitation-Based Manufacturing Processes

Precipitation is a key manufacturing process for obtaining polyguanidine silicate as a solid material from solution. google.com The method is based on a double displacement reaction where two soluble salts react to form an insoluble product. As described previously, mixing an aqueous solution of a polymeric guanidine salt (e.g., polyhexamethylene guanidine hydrochloride) with an aqueous solution of sodium or potassium silicate causes the polyguanidine silicate to precipitate out of the solution. google.comjustia.com The other product of the reaction, a sodium or potassium salt of the acid corresponding to the guanidine salt's counter-ion (e.g., sodium chloride), remains dissolved in the aqueous phase. google.com This insolubility allows for the simple separation of the desired polyguanidine silicate product by filtration. google.comjustia.com

The formation of insoluble guanidine silicates is also observed in non-polymeric systems. When the mole ratio of guanidine to reactive silica is higher than approximately 1.5 to 1, water-insoluble crystalline guanidine silicate precipitates can form even at low silica concentrations. google.com Guanidine carbonate has also been used as a precipitating agent to recover metals like tantalum and niobium, which form polyoxometalate ions that interact electrostatically with the guanidinium cation to form a precipitate. researchgate.net

Polycondensation and Polymerization Routes

Polycondensation is a fundamental process for creating the guanidine polymers that can subsequently be used to form polymeric silicates. justia.com For example, polyhexamethylene guanidine (PHMG) and its salts are produced by the polycondensation of hexamethylene diamine with guanidine hydrochloride. ineosopen.orggoogle.com Other polymeric condensation products can be obtained by reacting guanidine or its salts with both an alkylene diamine and an oxyalkylene diamine. justia.com

More complex polymeric guanidine silicates can be formed through simultaneous polymerization reactions. google.com A process has been described involving the condensation polymerization of guanidine with the silanol groups on silicic acid anions. google.com This can be combined with the polymerization of guanidine with other polyfunctional organic compounds, leading to complex, three-dimensional, water-insoluble polymers. google.com Another route involves the sol-gel technique, where organic-inorganic composite materials are synthesized by the co-condensation of tetraethoxysilane (TEOS) with a guanidine-containing polymer. researchgate.netcpmat.ru Furthermore, copolymer resins can be synthesized through the condensation polymerization of components like β-naphthol, guanidine hydrochloride, and formaldehyde. researchgate.net

| Polymerization Route | Monomers/Reactants | Key Process | Resulting Polymer Type |

| Polycondensation | Guanidine hydrochloride, Hexamethylene diamine | Reaction of diamine with guanidine salt | Polyalkylene guanidine salt (e.g., PHMG-HCl) |

| Simultaneous Condensation | Guanidine, Silicic acid anions, Polyfunctional organic compounds | Condensation of guanidine with silanol and organic groups | Cross-linked guanidine silicate polymer |

| Sol-Gel Co-condensation | Tetraethoxysilane (TEOS), Guanidine-containing polymer | Hydrolysis and co-condensation | Guanidine polymer incorporated into silica matrix |

| Copolymerization | β-naphthol, Guanidine hydrochloride, Formaldehyde | Acid-catalyzed condensation | Copolymer resin |

This table details various polycondensation and polymerization routes for synthesizing guanidine-containing polymers and polymeric silicates. google.comgoogle.comresearchgate.netresearchgate.net

Structural Characterization and Advanced Analytical Analysis of Guanidine Silicate 1:1

Spectroscopic Analysis of Guanidine (B92328) Silicate (B1173343)

Spectroscopic techniques are pivotal in determining the molecular structure and bonding within Guanidine Silicate. The interaction between the guanidinium (B1211019) cation and the silicate anion, as well as the nature of the silicate network, can be probed through various methods, each providing unique insights into the compound's architecture.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of Guanidine Silicate, FTIR can be used to confirm the presence of both the guanidinium cation and the silicate network.

Expected FTIR Vibrational Bands for Guanidine Silicate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretching | Guanidinium (NH₂) | 3400 - 3200 |

| C=N stretching | Guanidinium | ~1670 |

| N-H bending | Guanidinium (NH₂) | ~1640 |

| C-N stretching | Guanidinium | ~1450 |

| Si-O-Si asymmetric stretching | Silicate Network | 1100 - 1000 |

| Si-OH stretching | Silanol (B1196071) Groups | ~950 |

| Si-O-Si symmetric stretching | Silicate Network | ~800 |

The broad and strong absorption band in the 1100-1000 cm⁻¹ region is a characteristic feature of silicate materials and is attributed to the asymmetric stretching of the Si-O-Si bonds. The precise position and shape of this band can provide information about the structure and degree of polymerization of the silicate network. The bands associated with the guanidinium cation confirm its presence as the counterion.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. While MS is a powerful tool for the structural elucidation of many compounds, its application to inorganic, non-volatile salts like Guanidine Silicate can be challenging. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could potentially be used, but the results may primarily show the fragmentation of the individual components rather than the intact salt.

The mass spectrum of the guanidinium cation ([CH₆N₃]⁺) would be expected to show a parent ion at an m/z of 60.056. Fragmentation of the guanidinium cation under mass spectrometric conditions could lead to the loss of ammonia (B1221849) or other neutral fragments.

The analysis of the silicate anion by mass spectrometry is more complex due to the wide range of possible oligomeric species. The observed ions would depend on the specific silicate structures present in the sample. These could range from the monomeric orthosilicate (B98303) anion [SiO₄]⁴⁻ to various polymeric species. The high charge and potential for fragmentation make the interpretation of the mass spectra of silicates challenging.

Time-of-Flight Mass Spectrometry (TOF-MS) for Siloxane Species

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for determining the molecular mass and structure of compounds by measuring the time it takes for an ion to travel a fixed distance. While specific studies employing TOF-MS for the analysis of siloxane species directly from Guanidine Silicate (1:1) are not extensively detailed in available literature, the application of TOF-MS, particularly techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS), is well-established for characterizing related siloxane and organosilica materials. nih.govacs.orguni-giessen.de

In the analysis of polysiloxanes, TOF-SIMS investigates fragmentation mechanisms, where changes in functional groups on the silicon-oxygen backbone influence the resulting mass spectra. nih.govacs.org For instance, the analysis of polydimethylsiloxane (B3030410) (PDMS) and polyhydromethylsiloxane (PHMS) reveals cyclic fragments in the low mass range, a feature not observed in polymethylphenylsiloxane (PMPhS). nih.govacs.org High-mass-range spectra of these polymers are often dominated by peaks corresponding to oligomers cationized by silver. nih.gov Such fragmentation patterns are distinctive and can be used to identify specific types of polysiloxanes. acs.org

MALDI-TOF-MS is another valuable tool for characterizing silicate oligomers and silsesquioxanes, providing detailed information on their molecular weight distribution and chemical composition. researchgate.netnih.govconicet.gov.arias.ac.in The technique can identify various oligomeric species present in a sample, allowing for the determination of the number of repeating units and the nature of end-groups. researchgate.netias.ac.in For organosilica materials used in mass spectrometry, TOF-MS helps evaluate their performance as substrates for detecting biorelated compounds. acs.org High-resolution techniques like HR-ToF-AMS (High-Resolution Time-of-Flight Aerosol Mass Spectrometer) can detect and characterize secondary organosiloxane aerosols, identifying unique tracer ions. rsc.org

These applications demonstrate the capability of TOF-MS to provide detailed molecular-level information on the structure and composition of the silicate and siloxane components in complex materials like guanidine silicate.

Diffraction and Microscopic Characterization

X-ray Diffraction (XRD) for Crystalline Structure and Geopolymer Similarity

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a material, distinguishing between crystalline and amorphous forms. Analysis of guanidine silicate (Einecs 254-437-9) consistently shows that the material is amorphous. google.com This is characterized in the XRD pattern by the absence of sharp Bragg peaks, which would indicate long-range crystalline order. Instead, the pattern displays a broad, diffuse peak or halo, a hallmark of amorphous materials like glass or certain polymers. mdpi.comresearchgate.netaps.org

For amorphous silica (B1680970), this characteristic broad peak is typically centered around a 2θ value of 21-22°. mdpi.comresearchgate.net Studies on guanidine-based geopolymers, which share chemical similarities with guanidine silicate, also report the presence of an amorphous halo in their diffraction patterns at about 24° in 2θ, confirming their non-crystalline nature. researchgate.net The synthesis of guanidine silicate under controlled conditions—specifically avoiding low temperatures and maintaining a guanidine-to-silicon dioxide molar ratio between 0.65 and 1.5—is crucial for obtaining the amorphous, water-soluble form and preventing the precipitation of crystalline, insoluble variants. google.comgoogle.com

The amorphous structure of guanidine silicate is fundamental to its properties and applications, such as a binder and film-forming agent. google.com The table below summarizes typical XRD findings for amorphous silica and related materials.

| Material | Key XRD Feature | Approximate 2θ Position | Interpretation | Reference |

|---|---|---|---|---|

| Guanidine Silicate (1:1) | Absence of crystalline peaks | N/A | Completely amorphous structure | google.com |

| Amorphous Silica | Broad, diffuse peak | 21-22° | Lack of long-range order | mdpi.comresearchgate.net |

| Guanidine Geopolymer | Amorphous halo | ~24° | Amorphous geopolymeric structure | researchgate.net |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of materials at the micro- and nanoscale. For guanidine silicate and related guanidine-functionalized silica materials, SEM analysis reveals key information about particle shape, size, and aggregation.

Studies on amorphous silica often show particles in an agglomerated form. researchgate.net At higher magnifications, these agglomerates can be seen to be composed of finer particles, forming a porous structure. researchgate.net In the context of guanidine-functionalized silica, SEM images have shown the development of spherical catalyst particles with sizes typically in the range of 100–200 nm. researchgate.net Similarly, when guanidine is incorporated into hollow mesoporous silica nanoparticles, SEM analysis can distinguish between the smooth surface of the initial nanoparticles and the rougher surface of the drug-loaded particles, indicating successful surface modification. nih.gov

The morphology observed via SEM is critical for understanding the material's surface area and porosity, which are important factors in its application as a catalyst, adsorbent, or binder.

Transmission Electron Microscopy (TEM) for Nanocomposite Structure

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure of materials, including particle size, shape, and the arrangement of nanoscale features.

Thermal and Mechanical Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for determining the thermal stability, decomposition profile, and composition of hybrid organic-inorganic materials like guanidine silicate.

The TGA of organosilica materials typically shows distinct stages of mass loss. utwente.nlnih.gov The initial weight loss, occurring at temperatures below approximately 150°C, is generally attributed to the desorption of physically adsorbed water and solvent molecules. researchgate.netnih.gov A subsequent, more significant mass loss at higher temperatures corresponds to the decomposition and combustion of the organic component—in this case, the guanidine moiety. utwente.nlscirp.org

For guanidine-modified silica, this primary decomposition of the organic functional group occurs in a temperature range of approximately 250°C to 550°C. nih.govscirp.org The exact temperature and percentage of mass loss in this stage can be used to quantify the amount of guanidine chemically bound to the silica surface. scirp.org For example, in one study, a weight loss of 7.3% was attributed to the decomposition of bound guanidine hydrochloride. scirp.org At temperatures above 600°C, further mass loss is typically due to the dehydroxylation of the silica surface (condensation of silanol groups). rsc.orgosu.edu

The table below outlines the typical decomposition stages for guanidine-modified silica as determined by TGA.

| Temperature Range (°C) | Process | Typical Mass Loss | Reference |

|---|---|---|---|

| < 150-200°C | Removal of adsorbed water and solvents | ~1-2% | researchgate.netnih.gov |

| 250 - 550°C | Decomposition of the organic guanidine moiety | Variable (depends on functionalization degree, e.g., ~4-8%) | nih.govscirp.org |

| > 600°C | Dehydroxylation of silica surface (silanol condensation) | Variable | rsc.orgosu.edu |

This thermal analysis is essential for defining the operational temperature limits of guanidine silicate and for understanding its behavior in applications where it may be exposed to elevated temperatures.

Rheological Property Characterization

The rheological properties of aqueous solutions of guanidine silicate are significantly influenced by the molar ratio of guanidine to silicon dioxide. This ratio is a critical factor in determining the stability and viscosity of the resulting solution. An undesirable and rapid increase in viscosity has been noted when the molar ratio of guanidine to silicon dioxide falls below 0.65. google.com Solutions containing less than 0.65 moles of guanidine per mole of silica are not indefinitely stable. google.com

Conversely, when the molar ratio of guanidine to reactive silicon dioxide exceeds approximately 1.5:1, particularly at lower silicon dioxide concentrations, the formation of crystalline, water-insoluble guanidine silicates occurs. google.com The behavior of guanidine silicate solutions can be contextualized within the broader understanding of silicate rheology, which often involves shear-thinning or pseudoplastic behavior, where apparent viscosity decreases as the shear rate increases. cerealsgrains.org The presence of the guanidinium cations likely influences the aggregation and polymerization of silicate anions in solution through electrostatic interactions, thereby affecting the bulk rheological characteristics and network formation, which can lead to gel-like systems. mdpi.comnih.gov

Table 1: Effect of Guanidine:SiO₂ Molar Ratio on Physical Properties

| Molar Ratio (Guanidine:SiO₂) | Observation | Physical State |

|---|---|---|

| < 0.65 | Undesirably rapid increase in viscosity; solution not indefinitely stable. google.com | Liquid / Viscous Solution |

| 0.65 to 1.5 | Stable, amorphous, water-soluble compositions. google.com | Liquid / Glassy Film (on drying) google.com |

| > 1.5 | Formation of water-insoluble precipitates. google.com | Crystalline Solid google.com |

**3.4. Advanced Structural Insights

Advanced Structural Insights

Electron Density Analysis and Intermolecular Bonding (e.g., QTAIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the chemical bonding and structure of a system based on the topology of its electron density. wikipedia.orgamercrystalassn.org This methodology allows for the calculation of physical properties on a per-atom basis by partitioning space into atomic volumes, each containing one nucleus that acts as a local attractor for the electron density. wikipedia.org

In applying QTAIM to guanidine silicate, the analysis would focus on characterizing the nature of the interactions within the compound. The theory identifies bond paths—lines of maximum electron density linking neighboring atoms—to define the molecular structure. amercrystalassn.org For guanidine silicate, QTAIM analysis would be expected to reveal:

Covalent Si-O Bonds: Within the silicate anion, the interactions between silicon and oxygen atoms would be characterized by specific bond critical point (BCP) properties. These include the electron density (ρb) and the Laplacian of the electron density (∇²ρb) at the BCP. Covalent bonds typically show significant ρb and a negative ∇²ρb, indicating a concentration of electron density.

Ionic Guanidinium-Silicate Interaction: The bonding between the positively charged guanidinium cation and the negatively charged silicate anion would be classified as a closed-shell interaction, characteristic of ionic bonds. This is identified by a low value of ρb and a positive value of ∇²ρb, signifying that electron density is depleted in the internuclear region and concentrated in the individual atomic basins. rsc.orgresearchgate.net

Studies on other silicate systems using QTAIM have confirmed the ability to distinguish and characterize such bonding features, providing detailed insight into the distribution of electronic charge. researchgate.netnih.gov

Table 2: Typical QTAIM Bond Critical Point (BCP) Parameters and Their Interpretation

| Bond Type | Electron Density (ρb) | Laplacian (∇²ρb) | Interpretation |

|---|---|---|---|

| Covalent (Shared) | High | Negative | Charge accumulation in the internuclear region. |

| Ionic (Closed-Shell) | Low | Positive | Charge depletion in the internuclear region; charge concentrated on individual ions. |

| Charge-Shift | Intermediate | Positive | Significant covalent character despite positive Laplacian, often seen in interactions involving electronegative atoms. researchgate.net |

Host-Guest Interaction Studies in Imprinted Materials

Guanidinium groups are highly effective functional monomers for creating recognition sites in molecularly imprinted materials, particularly on silica-based supports. acs.orgresearchgate.net These guanidine-functionalized silicas serve as "hosts" that can selectively bind target "guest" molecules through specific non-covalent interactions. acs.orgresearchgate.net The delocalized positive charge of the guanidinium group makes it an excellent binding site for anionic species, such as phosphonates.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing these host-guest interactions directly within the material. acs.orgresearchgate.net Studies on guanidine-functionalized silica xerogels imprinted with phenylphosphonic acid (PPA) have successfully identified distinct binding modes based on characteristic chemical shifts in ³¹P MAS NMR spectra. acs.org

The primary host-guest interactions identified are:

One-Point Interaction: A 1:1 interaction between a single guanidinium group and a phosphonate (B1237965) molecule. acs.org

Two-Point Interaction: A 2:1 interaction where two guanidinium groups bind to a single phosphonate molecule, indicating a more structured and potentially higher-affinity binding site. acs.org

The ability to distinguish these interactions provides a method to evaluate the efficiency of the molecular imprinting process and to understand the binding characteristics of the created receptor sites. acs.orgresearchgate.net

Table 3: Solid-State ³¹P MAS NMR Chemical Shifts for Phenylphosphonic Acid (PPA) Host-Guest Interactions with Guanidine-Functionalized Silica

| Host-Guest Interaction | Observed Chemical Shift (ppm) | Description |

|---|---|---|

| 1:1 Guanidine:PPA | 15.5 | Characterizes a "one-point" binding interaction between the host and guest. acs.org |

| 2:1 Guanidine:PPA | 6.5 | Characterizes a "two-point" binding interaction, suggesting a more defined receptor site. acs.org |

Chemical Reactivity and Mechanistic Studies of Guanidine Silicate 1:1

Basicity and Protonation Behavior of Guanidine (B92328) Moieties

The guanidine component of the salt is not merely a spectator ion; its unique electronic structure is responsible for its profound effect on the surrounding chemical environment.

Guanidine is an electrically neutral organic compound with the formula HNC(NH₂)₂. It is recognized as one of the strongest neutral organic bases, often classified as a superbase. Its exceptional basicity stems from the remarkable stability of its conjugate acid, the guanidinium (B1211019) cation ([C(NH₂)₃]⁺).

Upon accepting a proton, guanidine forms the highly symmetrical and resonance-stabilized guanidinium ion. The pKa of the conjugate acid (guanidinium) is approximately 13.6, indicating that guanidine is a far stronger base than most amines or other common organic bases.

| Compound | Conjugate Acid | pKa of Conjugate Acid | Classification |

| Ammonia (B1221849) (NH₃) | Ammonium (B1175870) (NH₄⁺) | 9.25 | Weak Base |

| Triethylamine ((C₂H₅)₃N) | Triethylammonium ((C₂H₅)₃NH⁺) | 10.75 | Strong Organic Base |

| Guanidine (HNC(NH₂)₂) | Guanidinium ([C(NH₂)₃]⁺) | 13.6 | Organic Superbase |

| Sodium Hydroxide (B78521) (NaOH) | Water (H₂O) | 15.7 | Strong Inorganic Base |

This interactive table compares the basicity of guanidine to other common bases by listing the pKa of their respective conjugate acids.

In the context of Guanidine Silicate (B1173343), this high basicity ensures that even in an aqueous solution, the equilibrium strongly favors the protonated guanidinium form, establishing a high pH capable of deprotonating silicic acid and catalyzing its condensation.

The exceptional stability of the guanidinium cation is the direct result of electron delocalization across its planar, Y-shaped C-N₃ skeleton. The positive charge is not localized on a single atom but is shared equally among the central carbon atom and the three nitrogen atoms. This can be represented by three equivalent resonance structures.

In this system, the six π-electrons (from the C=N double bond and the lone pairs of the two -NH₂ groups) are delocalized over the four central atoms (1 C, 3 N). This extensive delocalization significantly lowers the ion's potential energy, making it extraordinarily stable. This phenomenon is sometimes referred to as "Y-aromaticity." Because the formation of this highly stabilized cation is so energetically favorable, the parent guanidine molecule has an exceptionally strong drive to accept a proton, which is the definition of a strong base.

Interaction with Specific Chemical Species

The dual nature of Guanidine Silicate—a strong base and a source of silicate anions—determines its interactions with other chemical species, particularly in the context of sol-gel chemistry and materials synthesis.

A primary interaction is with silica (B1680970) precursors such as tetraalkoxysilanes (e.g., tetraethoxysilane, TEOS). In this role, Guanidine Silicate acts as a homogeneous catalyst.

| Interacting Species | Role of Guanidine Silicate | Mechanism and Outcome |

| Water (H₂O) | Base / pH Modifier | The guanidine moiety abstracts a proton from water, generating hydroxide ions (OH⁻) and forming the stable guanidinium cation. This raises the solution pH significantly. |

| Tetraethoxysilane (TEOS) | Base Catalyst | The high pH generated by the guanidine moiety catalyzes the two key steps of the sol-gel process: 1. Hydrolysis: The Si-OC₂H₅ bonds of TEOS are hydrolyzed to form reactive Si-OH (silanol) groups and ethanol. 2. Condensation: The newly formed silanol (B1196071) groups undergo condensation to form Si-O-Si (siloxane) bridges, leading to the formation of a silica network. |

| Acidic Protons (e.g., from Silicic Acid) | Proton Acceptor | The guanidine moiety readily accepts protons from weakly acidic species like silicic acid (Si(OH)₄), forming silonate anions (Si(OH)₃O⁻). These anions are highly reactive nucleophiles that accelerate the condensation process. |

This interactive table details the specific interactions of Guanidine Silicate with key chemical species involved in common synthetic processes.

This catalytic cycle, driven by the protonation-deprotonation equilibrium of the guanidine/guanidinium system, facilitates the controlled formation of silica materials from molecular precursors at ambient temperatures.

Reversible Binding and Capture of Carbon Dioxide

The ability of guanidine-based materials to capture carbon dioxide (CO2) is a significant area of research, driven by the need for effective carbon capture technologies. researchgate.netchinesechemsoc.org The strong basicity of the guanidine group enables it to chemically adsorb acidic gases like CO2. ineosopen.orgacs.org

Guanidine compounds can effectively capture CO2 from various sources, including ambient air and industrial flue gas. researchgate.netacs.orggoogle.com The mechanism involves the guanidine base acting as a proton acceptor, which facilitates the conversion of CO2 into carbonate or bicarbonate species. acs.orggoogle.com In the presence of water, guanidine can reversibly bind CO2 to form a crystalline carbonate-carbamate salt, which is stabilized by hydrogen bonding from the guanidinium cation. acs.org

This reaction is reversible. The captured CO2 can be released, and the guanidine sorbent regenerated, by applying relatively mild heat, typically between 80 and 120°C. researchgate.net This process is noteworthy for its potential for lower energy consumption compared to traditional amine-based capture systems. chinesechemsoc.org

To enhance surface area and practical application, guanidine can be functionalized onto porous substrates like silica. acs.org For instance, SBA-15, a type of mesoporous silica, can be functionalized with guanidine groups for CO2 adsorption. acs.org Studies have shown that these guanidine-functionalized materials exhibit significant CO2 uptake capacity. acs.org

Table 1: CO2 Uptake Capacity of Guanidine-Functionalized Sorbents

| Sorbent Material | CO2 Feed Concentration | CO2 Uptake (mmol/g) | Conditions | Source |

|---|---|---|---|---|

| PIM-Guanidine | 40 mbar | 1.3 | Dry | acs.org |

| PIM-Guanidine | 40 mbar | 2.0 | Humid | acs.org |

| SBA-15@Gdn | 1 bar | ~1.2 (calculated) | 25°C | acs.org |

The interaction between CO2 and guanidine-functionalized surfaces involves the formation of hydrogen bonds and tetrel bonds between the guanidine group and the CO2 molecule. csic.es Computational studies indicate that the presence of guanidine groups creates a favorable environment for CO2 capture through these non-covalent interactions. csic.es

Interactions with Organic Compounds in Catalytic Systems

Guanidine and its derivatives are classified as strong organic bases or "superbases" due to their high Brønsted basicity, which is comparable to that of sodium hydroxide. ineosopen.org This property makes them effective catalysts for a variety of organic reactions. ineosopen.orgajol.info When supported on an inorganic matrix like silica, guanidine can be used as a heterogeneous catalyst, which offers advantages in terms of catalyst separation and reusability. ajol.info

Silica-supported guanidine catalysts have demonstrated high activity and selectivity in the epoxidation of electron-deficient alkenes. ajol.info For example, a heterogeneous catalyst prepared by functionalizing mesoporous silica with 1,1,3,3-tetramethylguanidine (B143053) was active in the epoxidation of compounds like chalcone, achieving yields up to 60% within 12 hours. ajol.info The catalytic mechanism relies on the basic nature of the guanidine moiety to facilitate the reaction. ineosopen.orgajol.info

The catalytic activity of guanidine bases grafted onto silica has also been studied in other reactions, such as the Michael addition. ineosopen.org Chiral guanidine derivatives can serve as efficient catalysts for enantioselective reactions, where they form hydrogen bonds with polar fragments of the substrates. ineosopen.org

Table 2: Catalytic Performance of Tetramethylguanidine-Functionalized Mesoporous Silica in Alkene Epoxidation

| Substrate | Product Yield | Reaction Time | Selectivity | Source |

|---|---|---|---|---|

| Electron Deficient Alkenes (general) | Up to 60% | 12 hours | High | ajol.info |

The interaction in these catalytic systems is primarily an acid-base reaction, where the guanidine catalyst acts as a proton acceptor, activating the substrate or reagent. The delocalized positive charge in the protonated guanidinium ion stabilizes the structure, making the parent guanidine a strong base. ineosopen.orgwgtn.ac.nz

Surface Reaction Mechanisms

The performance of guanidine silicate in applications such as catalysis and adsorption is heavily dependent on its surface characteristics. Modifying silica surfaces through silanization and grafting processes is a key strategy to create tailored materials with specific functionalities. acs.orgscirp.org

Silanization and Grafting Processes on Substrates

Silanization is a common method to functionalize silica surfaces. It involves the reaction of organosilanes with the silanol (Si-OH) groups present on the silica surface, forming stable covalent Si-O-Si bonds. acs.org This process can be used to anchor organic functional groups, including guanidine, onto a silica support. scirp.org

A typical two-stage process for preparing silica with chemically bound guanidine involves:

Amino-functionalization : The silica surface is first treated with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES). scirp.org This reaction grafts amino-propyl groups onto the silica. scirp.org

Guanidinylation : The resulting amino-grafted silica is then reacted with a guanidine source, like guanidine hydrochloride. scirp.org This leads to the chemical anchorage of guanidyl groups on the surface. scirp.org

This method has been shown to achieve a high degree of conversion of the surface amino groups, resulting in a significant concentration of bound guanidine on the silica. scirp.org The resulting material combines the mechanical and thermal stability of the silica support with the reactive properties of the guanidine groups. ajol.info

The efficiency of the silanization reaction itself can be influenced by catalysts. Additives such as diphenyl guanidine (DPG) have been shown to effectively promote the condensation reaction between the silane's ethoxy groups and the silica's silanol groups, thereby increasing the reaction rate. researchgate.net The process involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the surface silanols of the silica. acs.org

Grafting processes are also employed in creating polymer-silica nanocomposites. For example, natural rubber can be grafted with a silane (B1218182) coupling agent. This silane-grafted polymer can then act as a compatibilizer in silica-filled rubber compounds, improving the interaction between the hydrophilic silica filler and the hydrophobic rubber matrix. expresspolymlett.com

Advanced Applications of Guanidine Silicate 1:1 in Materials Science

Polymeric and Composite Material Development

Guanidine (B92328) silicate (B1173343) serves as a critical component in the formulation of various polymeric and composite materials, where it contributes to enhanced performance characteristics such as adhesion, thermal stability, and mechanical strength.

Role as Adhesives, Binders, and Film-Forming Agents

Amorphous guanidine silicates are notable for their solubility in water, which allows for the creation of highly concentrated solutions. google.com These solutions serve as effective adhesives, binders, and film-forming agents. When dried, they form films or bonds that exhibit significantly greater water and thermal resistance compared to those made from traditional alkali metal silicates like sodium or potassium silicate. google.com This enhanced durability makes them superior for applications requiring high-temperature bonding or exposure to moisture. google.comgoogle.com

The versatility of guanidine silicate is evident in its wide range of applications, including:

Foundry Binders : As a binder for sand cores used in metal casting, providing strength and stability to the molds. google.com

Refractory Binders : For bonding materials like magnesium oxide, amorphous silica (B1680970), and alumina (B75360) in high-temperature ceramic applications. google.com

General Adhesives : Used as an adhesive for materials such as cardboard and in roofing granules. google.com

Paint and Coating Components : Incorporated into zinc-rich paints and other coating systems as a binder. google.com

The performance of guanidine silicate as a binder can be compared to conventional alkali metal silicates, as detailed in the table below.

| Property | Guanidine Silicate Binders | Alkali Metal Silicate Binders |

| Water Resistance | Significantly higher due to the nature of the organic cation. google.com | Lower, prone to dissolving in water. google.com |

| Thermal Stability | Higher melting and softening points. google.com | Lower melting and softening points. google.com |

| Formulation | Forms stable, non-crystalline, highly concentrated aqueous solutions. google.com | Typically used as aqueous solutions (waterglass). |

| Applications | High-temperature bonding, water-resistant films, cements, and binders. google.comgoogle.com | General-purpose adhesives, binders, and cements where high water or thermal resistance is not critical. google.com |

This table provides a comparative overview of the properties of guanidine silicate binders versus traditional alkali metal silicate binders, based on available research findings.

Integration in Geopolymer Formulations

Geopolymers are inorganic, alumino-silicate polymers synthesized by the reaction of an alumino-silicate source with a highly alkaline activating solution. Traditionally, activators are alkali hydroxides and silicates, such as sodium hydroxide (B78521) and sodium silicate. mdpi.comgoogle.com However, the presence of alkali cations can be limiting for certain high-temperature ceramic applications.

Research has demonstrated that strong organic bases, including guanidine, can successfully replace inorganic alkali hydroxides in geopolymer synthesis. researchgate.net Guanidine is capable of dissolving silica sources to create silicate solutions with favorable speciation for geopolymerization. researchgate.net The resulting guanidine-based geopolymers are structurally similar to those made with sodium hydroxide, confirming their classification as true geopolymers. researchgate.net This substitution opens up new possibilities for creating geopolymer compositions with tailored properties, potentially including enhanced thermal stability and altered chemical resistance. The geopolymer composition is known to be hydrophobic and resistant to acid degradation. google.com

A study comparing different organic bases for geopolymer synthesis yielded the following findings:

| Organic Base | Silicate Solution Production | Hardened Body Formation | Structural Similarity to Na-Geopolymer |

| Guanidine | Yes, with favorable silica speciation | Yes, monolithic bodies produced | Yes, confirmed by NMR and XRD analysis |

| Tetramethylguanidine (TMG) | Yes, with favorable silica speciation | No hardening observed | N/A |

| Tetramethylammonium (B1211777) Hydroxide (TMAOH) | Yes | Yes, monolithic bodies produced | No, contained unknown phases |

This table summarizes the results of a study on the use of organic bases as alternatives to traditional alkali hydroxides in geopolymer synthesis. researchgate.net

Polymeric Sorbents for Gas Capture (e.g., CO2)

The strong basicity of the guanidine group makes it a highly attractive functional moiety for capturing acidic gases like carbon dioxide (CO₂). This has led to the development of guanidine-based polymeric sorbents for applications such as direct air capture (DAC) and flue gas treatment. researchgate.netskysonginnovations.com

One approach involves impregnating porous silica supports, such as SBA-15, with guanidine-based polymers like poly(propylene guanidine) (PPG). researchgate.net These composite materials leverage the high surface area of the silica and the CO₂-capturing ability of the guanidine polymer. researchgate.netosti.gov Another promising material is poly(vinyl guanidine) (PVG), which can be used as a solid sorbent or in an aqueous solution to capture CO₂ directly from the atmosphere. skysonginnovations.com PVG-based materials have shown high sorption capacity and can be regenerated with relatively low energy input. skysonginnovations.com

Key advantages of these guanidine-based sorbents include:

High Capacity : Demonstrating significant CO₂ uptake from both dilute (air) and concentrated (flue gas) sources. researchgate.netskysonginnovations.com

Versatile Forms : Can be fabricated into various forms, including powders, solutions, and nanofibers, to optimize kinetics for different applications. skysonginnovations.com

Regenerability : The captured CO₂ can be released, allowing the sorbent to be reused over multiple cycles. skysonginnovations.com

Reinforcement and Crosslinking in Polymer and Rubber Systems

In polymer composites and rubber compounds, fillers are added to enhance mechanical properties, a process known as reinforcement. ekb.eg Silica is a common reinforcing filler, and its effectiveness depends on its interaction with the polymer matrix. Guanidine silicate can play a role in these systems, primarily by influencing the chemistry of the silica filler.

The reinforcement mechanism often involves creating strong bonds between the filler surface and the polymer chains, which is a form of crosslinking. ekb.egnih.gov The surface of silica fillers contains silanol (B1196071) groups that can be chemically modified to improve bonding with the rubber matrix. ekb.eg Guanidine silicate can serve as a component in the formulation of these silica fillers or as a surface treatment. The presence of the guanidinium (B1211019) cation can modify the surface chemistry of the silica particles, potentially enhancing their dispersion and interaction with the polymer.

While guanidines have been used in some vulcanization packages, certain types are being phased out due to toxicological concerns. lanxess.com However, the use of guanidine silicate as a component within the filler or coating system represents a different application pathway. Ternary mixtures of guanidine silicate, colloidal silica, and reactive organic compounds have been identified as preferred compositions for creating binders, suggesting their utility in forming robust composite systems. google.com

Surface Modification and Coating Technologies

Guanidine silicate is also utilized in technologies aimed at modifying the surfaces of materials to impart specific functionalities, most notably water repellency.

Hydrophobic Coatings for Water Repellency and Concrete Protection

Protecting porous construction materials like concrete from water ingress is crucial for preventing degradation from freeze-thaw cycles, chloride and sulfate (B86663) attack, and reinforcement corrosion. sika.com Hydrophobic coatings and impregnations are applied to create a water-repellent surface. sika.commdpi.com

These treatments often involve organosilicon compounds, such as silanes and siloxanes, which penetrate the concrete's pore structure. sika.commdpi.com There, they undergo hydrolysis and condensation reactions with the inherent silicate and aluminate materials, forming a chemically bonded, water-repellent silicone resin lining within the capillaries. sika.commdpi.com

Guanidine silicate can be a key ingredient in such coating formulations. As a water-soluble and reactive silicate source, it can participate in the formation of the protective silicate or polysiloxane film. google.comineosopen.org When formulated with organosilanes, it can contribute to the creation of a durable, hydrophobic barrier. The application of silicate-based treatments has been shown to improve the compactness and hydrophobicity of the concrete surface. mdpi.com These coatings can be engineered to be superhydrophobic, providing exceptional water repellency and even self-cleaning properties. espublisher.com

| Coating Type | Mechanism | Key Components | Typical Performance |

| Impregnation | Penetrates pores and capillaries, forming a hydrophobic lining. The surface remains breathable. sika.com | Alkylalkoxysilanes, Siloxanes | Reduces water absorption, protects against chloride ingress. sika.commdpi.com |

| Film-Forming Coating | Forms a continuous, protective layer on the surface. mdpi.com | Acrylics, Polyurethanes, Epoxy Resins, Metal Silicates | Can provide high water resistance and durability. May reduce breathability. mdpi.com |

| Superhydrophobic Coating | Creates a micro- and nano-textured surface that traps air, leading to very high water contact angles (>150°). espublisher.com | Nano-silica particles embedded in a hydrophobic binder (e.g., silane (B1218182)/epoxy). espublisher.com | Extreme water repellency, self-cleaning properties, anti-icing potential. mdpi.comespublisher.com |

This table compares different types of hydrophobic treatments for concrete, highlighting the mechanisms and components involved.

Development of Self-Assembled Monolayers

The development of self-assembled monolayers (SAMs) using guanidinium-based compounds on various substrates represents a significant area of research. The guanidinium group's ability to form strong, directed hydrogen bonds and electrostatic interactions is key to its utility in creating highly ordered molecular layers. researchgate.netineosopen.org Guanidine-type surfactants have been shown to self-assemble, forming different aggregates that can template the synthesis of silica nanomaterials with various morphologies, such as spheres, disks, and fibers, through sol-gel chemistry. researchgate.net

The assembly is facilitated by attractive forces between the guanidinium headgroups of the surfactant molecules. researchgate.net This interaction, evidenced by NMR and IR spectroscopy, is attributed to hydrogen bonding between guanidinium groups, mediated by water molecules, which enhances their ability to form stable assemblies compared to other cationic surfactants like those with trimethylammonium groups. researchgate.net

On metallic surfaces like gold, alkanethiols functionalized with guanidinium moieties can form stable, passivated monolayers on nanoparticles. rsc.org These functionalized nanoparticles have been investigated for their catalytic activity, demonstrating that the organized structure of the SAM can create cooperative effects between the catalytic groups. rsc.org Furthermore, SAMs presenting specific ligands, such as phosphonates, can be used for the selective and covalent immobilization of proteins, demonstrating control over the orientation and density of the immobilized molecules. pnas.org

Table 1: Comparison of Self-Assembly Properties

| Surfactant Type | Assembly Formability | Driving Force for Assembly | Resulting Nanomaterial Morphologies |

|---|---|---|---|

| Guanidine-type | High | Hydrogen bonding and electrostatic interactions between guanidinium headgroups researchgate.net | Spheres, disks, fibers, cocoons researchgate.net |

| Trimethylammonium-type | Lower | Hydrophobic interactions of alkyl chains | Standard micellar structures |

Design of Sol-Gel Coatings with Specific Functionalities

The sol-gel process is a versatile method for synthesizing silica-based materials, and the incorporation of guanidine derivatives allows for the creation of coatings with tailored functionalities. cpmat.ruresearchgate.net By co-condensing tetraethoxysilane (TEOS) with guanidine-containing polymers, it is possible to produce polymer-coated silica particles. cpmat.ru This method allows for the grafting of polymers onto the silica surface, creating core-shell structures with a significant polymer content, often in the 18-34% range as determined by thermogravimetric analysis. cpmat.ruresearchgate.net

These hybrid materials exhibit pH-responsive behavior due to the protonation/deprotonation of the guanidinium groups, making them suitable for applications like controlled drug delivery. cpmat.rucpmat.ru The incorporation of guanidine-containing polymers also has a notable influence on the particle size distribution of the resulting silica gel due to their cross-linking ability. researchgate.net

Furthermore, the sol-gel technique has been employed to create hydrophobic silica films. By modifying the surface of the silica film with hydrophobic agents, the silanol groups are replaced with nonpolar alkyl groups, imparting water-repellent properties to the coating. ui.ac.idresearchgate.net This method is relatively simple, inexpensive, and does not require high temperatures, making it scalable for larger production. ui.ac.id

Table 2: Sol-Gel Synthesis Parameters for Functionalized Silica

| Precursors | Synthesis Method | Resulting Structure | Key Functionality |

|---|---|---|---|

| TEOS, Guanidine-containing polymers | Co-condensation (Stöber method) cpmat.ru | Polymer-coated silica nanoparticles (core-shell) cpmat.rucpmat.ru | pH-responsiveness, Drug encapsulation cpmat.ru |

| TEOS, Waterglass, Hydrophobic agent | Sol-gel with surface modification ui.ac.id | Hydrophobic silica composite membrane ui.ac.id | Hydrophobicity, Oil-water separation ui.ac.id |

| TEOS, Guanidine polymers | Sol-gel technique researchgate.net | Guanidine-functionalized silica gel researchgate.net | High cross-linking, Bilirubin adsorption researchgate.net |

Controlled Release Systems

Guanidine-functionalized silica nanoparticles are extensively studied as carriers in controlled release systems, particularly for therapeutic agents. The high surface area of silica nanoparticles, combined with the pH-sensitive nature of guanidinium groups, allows for efficient loading and triggered release of molecules. cpmat.ru These systems can be designed to respond to specific pH environments, which is highly advantageous for targeted drug delivery. researchgate.netcpmat.ru For instance, the maximum release of certain drugs from guanidine-modified silica hybrids is achieved at acidic pH (e.g., pH 1.6), while the release is significantly lower at neutral pH (e.g., pH 7.4). researchgate.netcpmat.ru

Functionalized Mesoporous Silica for Nitric Oxide Release

A specialized application within controlled release is the development of functionalized mesoporous silica for the delivery of nitric oxide (NO). NO is a crucial signaling molecule in various physiological processes, and its controlled release is of therapeutic interest. unc.edu N-hydroxyguanidine compounds are known to release NO under certain oxidative conditions. unc.edu

Mesoporous silica nanoparticles (MSNs), such as the KIT-6 type, have been functionalized with guanidine and loaded with compounds like curcumin (B1669340) for therapeutic applications. walshmedicalmedia.com More specifically, xerogel/polyurethane hybrid membranes have been developed to release NO in a controlled manner for applications such as creating more biocompatible medical sensors. unc.edu The release of NO can be tailored to inhibit bacterial adhesion and biofouling on surfaces. unc.edu Research has also focused on synthesizing Nω-nitro-Nω'-substituted guanidines as potential inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing NO in the body. scirp.orgscirp.org While this research focuses on inhibiting NO production, the underlying chemistry of guanidine derivatives' interaction with the NO pathway is relevant. The development of these materials involves creating scaffolds that can release NO to achieve specific biological effects, such as reducing cancer cell viability. unc.edu

Separation Technologies

The unique surface properties of modified silica materials are being harnessed for advanced separation technologies. The ability to tune the surface chemistry of silica from hydrophilic to hydrophobic is central to these applications.

Hydrophobic Silica Membranes for Volatile Organic Compound Separation

Hydrophobic silica membranes are effective for separating volatile organic compounds (VOCs) from gas or liquid streams. illinois.edumdpi.com The principle behind this technology is the preferential adsorption or passage of nonpolar organic compounds through the membrane while repelling polar substances like water. ui.ac.id

These membranes are often fabricated using the sol-gel method, where a silica precursor is used to create a porous film. ui.ac.id The surface is then rendered hydrophobic by a silylation process, which replaces hydrophilic silanol groups (-Si-OH) on the silica surface with hydrophobic alkyl groups. ui.ac.idresearchgate.net This modification significantly increases the water contact angle of the surface, a key indicator of hydrophobicity. ui.ac.id While much of the direct research has focused on oil-water separation, the same hydrophobic membrane principle is applied to VOC separation from humid air streams. ui.ac.idillinois.edu Industrial adsorbents like MCM-41 mesoporous silica have been studied for their effectiveness in adsorbing VOCs such as p-xylene, benzene, and chlorobenzene. mdpi.com

Molecular Imprinting Technologies

Molecular imprinting is a technique used to create template-shaped cavities in a polymer matrix, resulting in materials with high selectivity for a target molecule. Guanidine's ability to form multiple, well-defined interactions, such as a combination of ionic and hydrogen bonds, makes it an excellent functional monomer for molecular imprinting. researchgate.netmdpi.com

Guanidine-functionalized silica xerogels have been successfully prepared using surface molecular imprinting techniques to create synthetic receptors for specific molecules like phosphates and phosphonates. researchgate.netacs.orgresearchgate.net In this process, a functional monomer containing a guanidinium group is co-polymerized with a silica precursor in the presence of a template molecule (e.g., phenylphosphonic acid). acs.org After polymerization, the template is removed, leaving behind a cavity that is complementary in shape and chemical functionality to the template. mdpi.com

Solid-state 31P MAS NMR studies have been instrumental in characterizing the binding sites, distinguishing between one-point (1:1) and two-point (2:1) interactions between the guanidinium groups and the phosphonate (B1237965) guest molecule. researchgate.netacs.org These imprinted materials show significantly higher affinity and selectivity for the target molecule compared to non-imprinted, randomly functionalized materials. researchgate.net

Creation of Specific Binding Sites in Silica Xerogels

The functionalization of silica xerogels with guanidine moieties has been a significant area of research in materials science, primarily aimed at creating specific binding sites for molecular recognition. This approach leverages the unique properties of the guanidinium group to form well-defined, non-covalent interactions with target molecules, a process often guided by molecular imprinting techniques.

Molecular imprinting is a method used to create template-shaped cavities in polymer matrices with memory of the size and shape of a template molecule. In the context of silica xerogels, guanidine functional groups are incorporated into the silica network in the presence of a template molecule. The guanidinium group, which is protonated and positively charged at physiological pH, can act as a recognition site for anionic species through a combination of hydrogen bonding and electrostatic interactions.

Detailed Research Findings

Research in this area has demonstrated the successful creation of specific binding sites for phosphonates within guanidine-functionalized silica xerogels. acs.orgosti.gov These studies often employ a sol-gel process where a guanidinium-containing silane precursor is co-condensed with a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a phosphonate template, like phenylphosphonic acid (PPA). acs.orgresearchgate.net The removal of the template molecule leaves behind a cavity with guanidinium groups spatially arranged to selectively rebind the target phosphonate.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P and 29Si MAS NMR, has been a crucial tool for characterizing these binding sites. acs.orgosti.gov These techniques allow for the direct observation of the interactions between the guanidinium groups and the phosphonate guest molecules.

Studies have identified distinct types of host-guest interactions within these imprinted materials:

One-point binding: A 1:1 interaction between a single guanidinium group and a phosphonate molecule. acs.orgosti.gov

Two-point binding: A 2:1 interaction where two guanidinium groups bind to a single phosphonate molecule, indicating a more defined and potentially stronger binding site. acs.orgosti.gov

Nonspecific binding: Interactions that are not part of the imprinted recognition site. acs.org

The efficiency of the molecular imprinting process and the binding characteristics of the created receptor sites can be evaluated by comparing imprinted and non-imprinted materials. acs.org Template removal and subsequent substrate adsorption studies help to quantify the binding affinity and selectivity of the engineered sites. acs.org

The table below summarizes the key interactions and characterization data from studies on guanidine-functionalized silica xerogels for phosphonate binding.

| Interaction Type | Host-Guest Ratio (Guanidine:Phosphonate) | Spectroscopic Signature (31P NMR Chemical Shift) | Reference |

| One-point Binding | 1:1 | ~15.5 ppm | acs.orgosti.gov |

| Two-point Binding | 2:1 | ~6.5 ppm | acs.orgosti.gov |

| Nonspecific Interaction | Variable | Varies | acs.org |

The development of these guanidine-functionalized silica xerogels opens up possibilities for their use in various applications requiring molecular recognition, such as in sensors, selective adsorbents for environmental remediation, and as catalysts where the precise positioning of functional groups is critical. The ability to create these specific binding sites is a testament to the versatility of guanidine silicate chemistry in advanced materials science.

Catalytic Applications of Guanidine Silicate 1:1 and Its Derivatives

Heterogeneous Catalysis

Heterogeneous catalysis involving guanidine (B92328) derivatives often utilizes a solid support, such as silica (B1680970), to anchor the catalytically active guanidinium (B1211019) group. This approach combines the potent basicity of guanidines with the practical advantages of heterogeneous systems, including ease of separation and catalyst recyclability.

Nanocatalysts for Organic Reactions (e.g., Knoevenagel Reaction)

Guanidine and its derivatives, when immobilized on nanocatalysts, have proven to be highly efficient in promoting various organic reactions. A notable application is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group.

Researchers have developed magnetically retrievable nanocatalysts by functionalizing cobalt ferrite (B1171679) nanoparticles (CFNPs) with biguanidine. These catalysts demonstrate excellent performance in the Knoevenagel condensation of benzaldehydes with active methylene compounds like malononitrile, offering high product yields under solvent-free conditions. The key advantages of this system include operational simplicity, high turnover frequency (TOF) values, and remarkable recyclability, with the catalyst being reusable for up to eight cycles without a significant loss in activity. The efficiency of these biguanidine-functionalized nanoparticles underscores their potential from both a commercial and ecological standpoint.

The table below summarizes the performance of such a nanocatalyst in the Knoevenagel condensation between various benzaldehydes and malononitrile.

| Entry | Aldehyde | Product Yield (%) | Time (min) |

| 1 | Benzaldehyde | 98 | 10 |

| 2 | 4-Chlorobenzaldehyde | 99 | 8 |

| 3 | 4-Nitrobenzaldehyde | 99 | 5 |

| 4 | 4-Methylbenzaldehyde | 96 | 15 |

| 5 | 4-Methoxybenzaldehyde | 95 | 18 |

| Data derived from studies on biguanidine-functionalized cobalt ferrite nanoparticles under solvent-free conditions at 60°C. |

Silica-Grafted Guanidine Bases for Epoxidation Reactions

The immobilization of guanidine bases on silica supports creates powerful heterogeneous catalysts for epoxidation reactions, particularly for electron-deficient alkenes. By grafting a guanidine derivative, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), onto mesoporous silica, a solid base catalyst is formed that can effectively facilitate the conversion of alkenes to their corresponding epoxides.

One study detailed the preparation of a TMG-functionalized hexagonal mesoporous silica (HMS) catalyst. This material was characterized and tested in the epoxidation of various electron-deficient alkenes, demonstrating significant catalytic activity and high selectivity. The catalyst successfully produced epoxides with yields reaching up to 60% within 12 hours. However, the study also noted that the reusability of the catalyst was limited, indicating a need for further investigation to enhance its stability for practical applications.

The following table presents the results from the epoxidation of different electron-deficient alkenes using the TMG-functionalized silica catalyst.

| Entry | Alkene | Epoxide Yield (%) | Reaction Time (h) |

| 1 | Cyclohexen-1-one | 60 | 12 |

| 2 | Chalcone | 55 | 12 |

| 3 | Ethyl cinnamate | 48 | 12 |

| Catalyst: TMG-functionalized HMS. Oxidant: tert-Butyl hydroperoxide. Solvent: Toluene. Temperature: 80°C. |

Transesterification Processes

Guanidine-based heterogeneous catalysts are particularly effective in transesterification reactions, a critical process for the production of biodiesel. By anchoring guanidine derivatives onto solid supports like silica, highly active and reusable catalysts can be developed that overcome the drawbacks of homogeneous catalysts.

Amphiphilic catalysts have been designed by grafting a guanidine group (1,1,3,3-tetramethylguanidine) and various n-alkyl chains onto silica nanoparticles. These materials act as Pickering interfacial catalysts, stabilizing soybean oil-in-methanol emulsions and efficiently promoting the transesterification reaction at the oil-methanol interface. The catalytic activity is influenced by factors such as catalyst dosage, reaction temperature, and the length of the grafted alkyl chain. Research has also shown high activity for guanidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) when functionalized on mesoporous silica (SBA-15), achieving high conversions of vegetable oil to biodiesel. These solid catalysts can be easily recovered and reused, offering a more sustainable approach to biodiesel synthesis.